molecular formula C14H31NO5 B12793565 Triethanolamine 2-ethylhexoate CAS No. 38584-87-1

Triethanolamine 2-ethylhexoate

Cat. No.: B12793565
CAS No.: 38584-87-1
M. Wt: 293.40 g/mol
InChI Key: WOIZEJSXFHDUNX-UHFFFAOYSA-N
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Description

Triethanolamine 2-ethylhexoate is a chemical compound formed by the reaction of triethanolamine with 2-ethylhexanoic acid. This compound is known for its versatile applications in various industries, including cosmetics, pharmaceuticals, and industrial manufacturing. It is a colorless to pale yellow liquid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triethanolamine 2-ethylhexoate involves the reaction of triethanolamine with 2-ethylhexanoic acid. This reaction is typically carried out at room temperature. Triethanolamine is first added to the reaction vessel, followed by the gradual addition of 2-ethylhexanoic acid. The reaction mixture is stirred until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The process may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine 2-ethylhexoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Triethanolamine 2-ethylhexoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triethanolamine 2-ethylhexoate involves its ability to act as a surfactant and emulsifier. As an amine, it can accept a hydrogen ion to form a hydroxide ion and a conjugate acid, which helps in raising the pH of solutions. This property makes it effective in emulsifying and solubilizing compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethanolamine 2-ethylhexoate is unique due to its specific combination of triethanolamine and 2-ethylhexanoic acid, which imparts distinct properties such as enhanced solubility and emulsifying capabilities. This makes it particularly valuable in applications requiring stable emulsions and solutions.

Properties

CAS No.

38584-87-1

Molecular Formula

C14H31NO5

Molecular Weight

293.40 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexanoic acid

InChI

InChI=1S/C8H16O2.C6H15NO3/c1-3-5-6-7(4-2)8(9)10;8-4-1-7(2-5-9)3-6-10/h7H,3-6H2,1-2H3,(H,9,10);8-10H,1-6H2

InChI Key

WOIZEJSXFHDUNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.C(CO)N(CCO)CCO

physical_description

Liquid

Origin of Product

United States

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